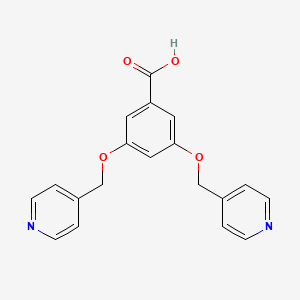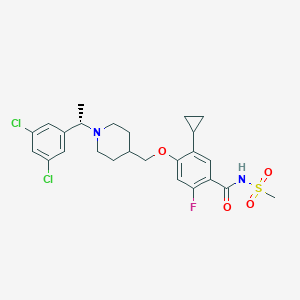![molecular formula C28H35FO7 B11928791 [2-[(2S,4R)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate](/img/structure/B11928791.png)
[2-[(2S,4R)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amcinonide is a synthetic corticosteroid used primarily as a topical anti-inflammatory agent. It is commonly employed to treat various dermatological conditions such as eczema, dermatitis, and psoriasis. Amcinonide works by reducing inflammation, redness, and itching associated with these conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Amcinonide is synthesized through a multi-step chemical process. The primary synthetic route involves the reaction of 16α,17α-Cyclopentylidenedioxy-9α-fluoro-11β,21-dihydroxy-1,4-pregnadiene-3,20-dione with acetic anhydride. This reaction typically requires specific conditions, including controlled temperature and pH, to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of amcinonide involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize production costs. The process is designed to be efficient and reproducible, ensuring consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Amcinonide undergoes several types of chemical reactions, including:
Oxidation: Amcinonide can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in amcinonide, altering its chemical properties.
Substitution: Amcinonide can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of amcinonide can produce hydroxylated derivatives, while reduction can yield deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Amcinonide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of corticosteroids in various chemical reactions.
Biology: Employed in research to understand the biological effects of corticosteroids on cellular processes.
Medicine: Investigated for its therapeutic potential in treating inflammatory skin conditions and other diseases.
Industry: Utilized in the formulation of topical creams, ointments, and lotions for commercial use
Wirkmechanismus
Amcinonide exerts its effects by inducing the production of phospholipase A2 inhibitory proteins, collectively known as lipocortins. These proteins inhibit the release of arachidonic acid, a precursor to potent mediators of inflammation such as prostaglandins and leukotrienes. By blocking this pathway, amcinonide effectively reduces inflammation and associated symptoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Betamethasone: Another potent corticosteroid used for similar dermatological conditions.
Fluocinonide: Known for its high potency and effectiveness in treating severe skin conditions.
Triamcinolone: A versatile corticosteroid used in various formulations for different medical applications
Uniqueness of Amcinonide
Amcinonide is unique due to its specific molecular structure, which provides a balance between potency and safety. It is highly effective in reducing inflammation while minimizing potential side effects compared to other corticosteroids. Additionally, its formulation as a cream, ointment, or lotion allows for versatile application in clinical settings .
Eigenschaften
Molekularformel |
C28H35FO7 |
|---|---|
Molekulargewicht |
502.6 g/mol |
IUPAC-Name |
[2-[(2S,4R)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C28H35FO7/c1-16(30)34-15-22(33)28-23(35-26(36-28)9-4-5-10-26)13-20-19-7-6-17-12-18(31)8-11-24(17,2)27(19,29)21(32)14-25(20,28)3/h8,11-12,19-21,23,32H,4-7,9-10,13-15H2,1-3H3/t19?,20-,21?,23+,24?,25?,27?,28?/m0/s1 |
InChI-Schlüssel |
ILKJAFIWWBXGDU-UVHNLHPKSA-N |
Isomerische SMILES |
CC(=O)OCC(=O)C12[C@@H](C[C@@H]3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC6(O2)CCCC6 |
Kanonische SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC6(O2)CCCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


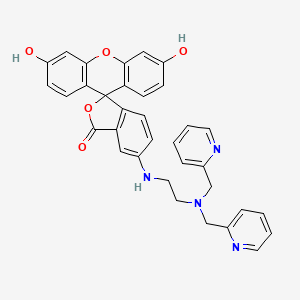
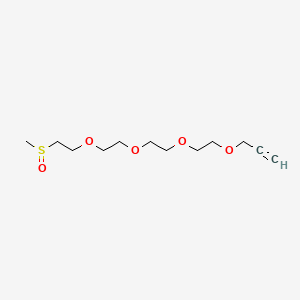
![undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928716.png)
![4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)(prop-2-yn-1-yl)carbamoyl)benzenesulfonyl fluoride](/img/structure/B11928717.png)

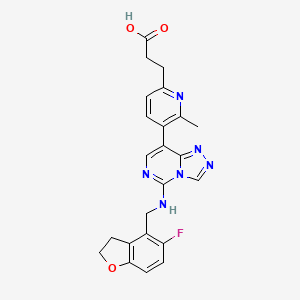
![5'-(4-(Diphenylamino)phenyl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B11928741.png)

![7-Benzyl-2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B11928748.png)
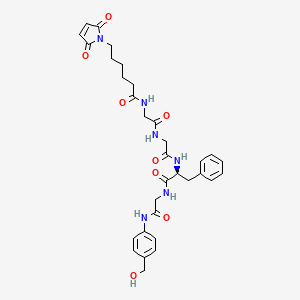

![[4-[2-[4-(Aminomethyl)phenyl]-1,2-diphenylethenyl]phenyl]methanamine](/img/structure/B11928759.png)
